1-(3,4-Difluorobenzoyl)piperidin-4-ol
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-2-1-8(7-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINQZRQXHLEBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Difluorobenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
this compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking its function and preventing HIV-1 from entering the cell . The antagonistic activity of this compound has been evaluated using a ligand-induced calcium mobilization assay .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound affects the HIV-1 entry pathway . By preventing the virus from entering the cell, the compound disrupts the viral replication cycle and inhibits the progression of the infection .
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 entry into cells, which can potentially slow down or halt the progression of HIV-1 infection . This could lead to a decrease in viral load and an improvement in the patient’s immune function.
Biochemical Analysis
Biochemical Properties
1-(3,4-Difluorobenzoyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is crucial in the process of HIV-1 entry into cells . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or activation of their functions.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the CCR5 receptor, thereby impacting the HIV-1 infection process . Additionally, it can influence calcium mobilization within cells, which is vital for numerous cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with the CCR5 receptor involves a strong salt-bridge interaction, which anchors the ligand to the receptor . This interaction can block the receptor’s function, thereby preventing HIV-1 from entering the cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause toxicity in animal models . Therefore, determining the optimal dosage is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells. For example, its interaction with the CCR5 receptor can influence the metabolic pathways associated with HIV-1 infection .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation within the cells. For instance, its binding to the CCR5 receptor can influence its distribution within the cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cells. For example, its interaction with the CCR5 receptor can localize it to the cell membrane, where it exerts its effects .
Biological Activity
Overview
1-(3,4-Difluorobenzoyl)piperidin-4-ol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1082804-90-7
- Molecular Formula : C13H12F2N2O2
The compound is hypothesized to exert its biological effects through interactions with various molecular targets, including receptors and enzymes. Its structure suggests potential activity as a ligand in receptor binding studies. The difluorobenzoyl moiety may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that similar piperidine derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus.
Antiparasitic Activity
In vitro studies on related piperidine derivatives have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. These compounds have shown significant suppression of parasite growth in both in vitro and in vivo models .
Neuroprotective Effects
Preliminary investigations suggest that piperidine derivatives may have neuroprotective effects by modulating pathways involved in apoptosis and mitochondrial function. The ability to stabilize mitochondrial dynamics could provide therapeutic avenues for neurodegenerative diseases .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of piperidine derivatives against a range of pathogens. The results indicated that compounds similar to this compound showed promising activity against multi-drug resistant strains.
- Antimalarial Activity :
- Neuroprotective Mechanisms :
Comparative Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 1-(3,4-Difluorobenzoyl)piperidin-4-ol and related piperidine derivatives:
*Calculated based on molecular formula (C₁₂H₁₃F₂NO₂).
Key Observations:
Substituent Type : The target compound’s 3,4-difluorobenzoyl group distinguishes it from analogs with benzyl (e.g., ) or sulfonyl (e.g., ) linkers. Acyl groups like benzoyl may confer distinct electronic and steric properties compared to alkyl or sulfonyl substituents.
Halogenation : Fluorine at the 3,4-positions may improve lipophilicity and target binding compared to chlorinated analogs (e.g., ), though chlorine’s larger atomic size could enhance hydrophobic interactions.
Preparation Methods
Starting Materials and Key Intermediates
- Piperidine derivatives: Commercially available 4-hydroxypiperidine or tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate are commonly used as starting points for the piperidine core.
- 3,4-Difluorobenzoyl derivatives: These are prepared or obtained commercially and used as acylating agents or intermediates.
General Synthetic Approach
The synthesis typically involves the following sequence:
Protection of the piperidine nitrogen: To prevent side reactions, the nitrogen is often protected using tert-butyloxycarbonyl (Boc) groups or acetyl groups.
Functionalization at the 4-position: The hydroxyl group at the 4-position of the piperidine ring is introduced or retained, sometimes requiring selective protection/deprotection steps.
Formation of the benzoylpiperidine fragment:
- The benzoyl moiety bearing 3,4-difluoro substituents is introduced via Friedel-Crafts acylation of an appropriate piperidine intermediate with 3,4-difluorobenzoyl chloride or related acyl chlorides.
- Alternatively, Weinreb amide intermediates can be used to form the benzoylpiperidine fragment by reaction with aromatic organometallic reagents.
Deprotection and purification: Removal of protecting groups (e.g., Boc deprotection with trifluoroacetic acid) yields the free amine or hydroxyl functionality, followed by purification steps such as crystallization or chromatography.
Specific Example from Literature
A recent study reported the synthesis of 3,4-difluorobenzoyl-substituted piperidine derivatives with potent biological activity. The key steps included:
- Starting from 4-(Boc-amino)piperidine, acylation with 3,4-difluorobenzoyl chloride derivatives yielded Boc-protected benzoylpiperidine intermediates.
- Boc deprotection was performed using 30% trifluoroacetic acid in dichloromethane.
- The final 1-(3,4-difluorobenzoyl)piperidin-4-ol compound was obtained after purification, showing improved solubility and biological activity (IC50 = 375 nM) compared to other halogenated analogs.
Comparative Data Table of Piperidine Derivatives with Halogenated Benzoyl Groups
| Compound No. | Benzoyl Substituent | IC50 (nM) at hP2X3R | Notes |
|---|---|---|---|
| 14a | Methoxycarbonyl | 979 ± 104 | Lower activity |
| 14c | Benzoyl | 864 ± 112 | Baseline benzoyl |
| 14d | 4-Fluorobenzoyl | 450 ± 59 | Improved activity |
| 14g | 3,4-Dichlorobenzoyl | 577 ± 66 | Moderate activity |
| 14h | 3,4-Difluorobenzoyl | 375 ± 33 | Best activity and solubility |
| 14i | 3-Chloro-4-fluorobenzoyl | 505 ± 51 | Moderate activity |
| 14j | 4-Cyanobenzoyl | 4440 ± 480 | Poor activity |
| 14k | 4-Trifluoromethylbenzoyl | >10,000 | Very poor activity |
Table 1: Biological activity of piperidine derivatives with various benzoyl substitutions.
Alternative Synthetic Approaches
From Isonipecotic Acid Derivatives
- Isonipecotic acid (piperidine-4-carboxylic acid) can be N-acetylated to protect the amine.
- Conversion to acyl chloride followed by Friedel-Crafts acylation with 3,4-difluorobenzene derivatives yields the benzoylpiperidine intermediate.
- Subsequent deprotection and functionalization afford the target compound.
Use of Weinreb Amide Intermediates
- Formation of Weinreb amides from piperidine derivatives allows for controlled addition of organometallic reagents.
- Reaction with 3,4-difluorophenylmagnesium bromide or organolithium reagents forms the benzoylpiperidine fragment with high selectivity.
Process Improvements and Scale-Up Considerations
- Recent process improvements emphasize stereoselectivity and economic viability.
- Use of tartaric acid for stereoselective synthesis of intermediates such as (Z)-4-(2,4-difluorobenzoyl)piperidine oxime has been reported.
- Catalytic conditions enable direct formation of the target compound from key intermediates, facilitating large-scale synthesis.
Summary of Preparation Methods
| Step | Description | Typical Reagents/Conditions |
|---|---|---|
| Nitrogen protection | Boc or acetyl protection of piperidine nitrogen | Boc2O, acetic anhydride, pyridine |
| Acyl chloride formation | Conversion of carboxylic acid to acyl chloride | Thionyl chloride, oxalyl chloride |
| Friedel-Crafts acylation | Acylation of piperidine derivative with benzoyl chloride | AlCl3, 1,2-dichloroethane, 60-90°C |
| Boc deprotection | Removal of Boc protecting group | Trifluoroacetic acid in DCM or DCE |
| Purification | Crystallization or chromatography | Solvent-dependent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
